Cnicin
Overview
Description
Cnicin is a sesquiterpene lactone, esterified with a substituted acrylic acid, and belonging to the germacranolide class of natural products . It is mainly found in Cnicus (Cnicus benedictus L. (Asteraceae)), and is present in spotted knapweed plants, where the highest and lowest concentrations are found in the leaves (0.86-3.86% cnicin) and stems respectively .
Synthesis Analysis
Cnicin has been isolated from C. benedicta by chromatographic fractionation . To overcome its poor water solubility, inclusion complexes with β-cyclodextrin (βCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) have been prepared by coprecipitation .
Molecular Structure Analysis
The molecular formula of Cnicin is C20H26O7 . The average mass is 378.416 Da and the monoisotopic mass is 378.167847 Da .
Chemical Reactions Analysis
Cnicin has shown antiparasitic activities . In vitro and in vivo antischistosomal activities of cnicin and its complexes with βCD and HPβCD against Schistosoma mansoni have been evaluated .
Physical And Chemical Properties Analysis
Cnicin has poor water solubility, which may limit its antiparasitic activities .
Scientific Research Applications
Structural and Vibrational Properties : Cnicin's structural and vibrational properties have been investigated using techniques like FT-IR, FT-Raman, NMR, and UV–visible spectroscopies, combined with density functional theory. These studies provide insights into the molecular electrostatic potentials, atomic charges, bond orders, stabilization energies, topological properties, and energy gap of cnicin (Chain et al., 2014).
Synthesis and Biological Activity : Synthetic studies of cnicin have been reported, focusing on the synthesis of its protected side chain carboxylic acid moiety. Cnicin exhibits potent inhibitory activity against the protozoan parasite Trypanosoma brucei, which causes human African trypanosomiasis (HAT) (Kurita et al., 2016).
Cytotoxic Activity : Cnicin has been isolated from Aegialophila pumila and demonstrated pronounced cytotoxic activity against TLX-5 mice lymphoma cells in vitro, highlighting its potential as an anti-cancer agent (El-Masry et al., 1984).
Analytical and Pharmacological Aspects : Analytical studies have explored cnicin's reaction with polynitroaromatic compounds and its quantification methods. Pharmacologically, cnicin has shown anti-inflammatory activity nearly equivalent to indomethacin and potent irritation of tissue upon intraperitoneal application (Schneider & Lachner, 1987).
Allelopathic Effect : A study on cnicin's allelopathic effect revealed its impact on the germination of soybean and radish, indicating its role in plant biology and potential agricultural applications (Schabes & Sigstad, 2007).
Quantitative Analysis in Centaurea Species : Cnicin has been quantitatively analyzed in several Centaurea species using H-NMR spectroscopy. This method allows for rapid and simple quantification without pre-purification (Tešević et al., 2007).
Antimyeloma Activity and Therapeutic Target : Cnicin exhibits potent antimyeloma activity and impacts Pim-2 kinase, a novel therapeutic target. It induces cell death in myeloma cells via multiple pathways and has the potential as a new anti-tumor drug (Jöhrer et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 3,4-dihydroxy-2-methylidenebutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-11-5-4-6-14(9-21)8-17-18(13(3)20(25)27-17)16(7-11)26-19(24)12(2)15(23)10-22/h5,8,15-18,21-23H,2-4,6-7,9-10H2,1H3/b11-5+,14-8-/t15?,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFZLVUIVPZDU-VANIYDICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)C(CO)O)C(=C)C(=O)O2)/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Centaurin | |
CAS RN |
24394-09-0 | |
Record name | 2,3,3a,4,5,8,9,11a-octahydro-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxocyclodeca[b]furan-4-yl 3,4-dihydroxy-2-methylenebutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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